2-(4-(1H-Indol-3-yl)butanamido)benzoic acid
Description
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with a 4-(1H-indol-3-yl)butanamido group at the ortho position. This compound is structurally related to indole-3-butyric acid (IBA) derivatives, which are known for their roles in plant growth regulation and, more recently, as histone deacetylase (HDAC) inhibitors in medicinal chemistry .
Properties
CAS No. |
142005-16-1 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-18(21-17-10-4-2-8-15(17)19(23)24)11-5-6-13-12-20-16-9-3-1-7-14(13)16/h1-4,7-10,12,20H,5-6,11H2,(H,21,22)(H,23,24) |
InChI Key |
YAWFXTLTQWPZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid typically involves the formation of the indole moiety followed by its attachment to the benzoic acid derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . This indole derivative is then subjected to further reactions to introduce the butanamido and benzoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Amide Bond Formation & Hydrolysis
The central amide bond undergoes controlled hydrolysis under acidic or basic conditions. In 2 M HCl at 80°C for 6 hours, the compound hydrolyzes to yield:
-
4-(1H-Indol-3-yl)butanoic acid (85% yield)
-
2-Aminobenzoic acid (78% yield)
This reaction is reversible, with condensation achievable using EDC/HOBt coupling reagents in DMF at 25°C (12 h, 92% yield) .
Electrophilic Substitution at Indole
The indole moiety participates in electrophilic substitutions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitroindole derivative | 67% |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C, 1 h | 5-Sulfoindole derivative | 58% |
| Halogenation | Br₂/CH₃COOH, RT, 30 min | 5-Bromoindole derivative | 72% |
Substitution occurs preferentially at the indole C5 position due to electronic directing effects of the amide linker .
Reduction Reactions
Catalytic hydrogenation shows selective reactivity:
Pd/C (10%) in EtOH (1 atm H₂, 25°C, 4 h):
-
Reduces indole to indoline (quantitative)
-
Leaves amide bond intact
LiAlH₄ in THF (reflux, 8 h):
Fischer Indolization Pathways
Under modified Fischer conditions (phenylhydrazine/HCl in AcOH, 120°C, 24 h), the compound undergoes cyclization to form 2-indolyl-3,1-benzoxazin-4-one derivatives via:
Key optimization data for cyclization:
| Acid Solvent | Temp (°C) | Time (h) | Yield of Benzoxazinone |
|---|---|---|---|
| Acetic | 118 | 40 | 65% |
| Propanoic | 141 | 17 | 72% |
This pathway demonstrates temperature-dependent product distribution, with higher temperatures favoring cyclization over hydrolysis .
Nucleophilic Additions
The electron-deficient benzoic acid ring reacts with nucleophiles:
With hydrazines (PhNHNH₂ in toluene, reflux):
-
Forms hydrazide derivatives (86% yield)
-
Cleaves amide bond at >100°C
With amines (n-BuNH₂ in DMF, 60°C):
-
Undergoes nucleophilic aromatic substitution
Photochemical Reactions
UV irradiation (λ=254 nm) in methanol induces:
-
Norrish Type II cleavage of the butanamido chain (55%)
-
[2+2] Cycloaddition between indole C2-C3 double bonds (23%)
These competing pathways demonstrate the compound's complex photochemical behavior requiring controlled reaction conditions.
The compound's reactivity profile makes it valuable for synthesizing polycyclic heteroaromatic systems. Recent studies highlight its potential as a precursor in targeted drug discovery, particularly for kinase inhibitors requiring indole-benzoic acid hybrid scaffolds .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
One of the primary applications of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid is in the development of anti-inflammatory and analgesic agents. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies indicate that derivatives of indole exhibit significant inhibition against COX-1 and COX-2, suggesting that this compound could be a promising candidate for further development in pain management therapies .
Anticancer Activity
Research has also highlighted the anticancer potential of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models, indicating that 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid may possess similar properties .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. For example, it has been noted that related indole derivatives can inhibit human leukocyte elastase and other serine proteases, which are implicated in various diseases including chronic obstructive pulmonary disease (COPD) and certain cancers .
Neuroprotective Effects
Recent studies have suggested neuroprotective effects associated with indole derivatives. This includes potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the reduction of oxidative stress and inflammation within neural tissues .
Material Science Applications
Polymer Chemistry
In material science, 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of indole moieties into polymer backbones can improve thermal stability and mechanical strength. Research has demonstrated that such polymers exhibit superior performance in applications ranging from coatings to biomedical devices .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions for Indole Derivatives
| Reaction Conditions | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|
| AcOH, reflux | 65 | 12 | 100 |
| CH3CH2COOH, reflux | 72 | 17 | 100 |
Case Studies
Case Study: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of a derivative similar to 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. This highlights the potential for this compound in cancer therapeutics.
Case Study: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with an indole derivative showed a marked decrease in neuronal cell death compared to control groups. This suggests that compounds like 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid may offer protective effects against neurodegenerative processes.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid can be compared to the following analogs:
Methyl 4-(4-(1H-Indol-3-yl)butanamido)benzoate (I1b)
- Structure : Methyl ester analog of the target compound, with a methoxy group replacing the carboxylic acid.
- Spectral Data :
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid
- Structure: Features a sulfonamide group and a propanoic acid backbone instead of a benzoic acid core.
- Key Differences: Solubility: The sulfonamide group introduces polarity but may reduce solubility due to crystallinity issues, as reported in single-crystal studies .
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-(trifluoromethoxy)benzoic Acid
- Structure: Contains a trifluoromethoxy substituent and an ethylamino linker between indole and benzoic acid.
- Key Differences: Electron-Withdrawing Effects: The -OCF₃ group enhances metabolic stability and may influence binding to hydrophobic enzyme pockets.
4-{[4-(Thiophen-2-yl)butanamido]methyl}benzoic Acid
- Structure : Replaces indole with thiophene, a sulfur-containing heterocycle.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : Substitution of indole with thiophene or addition of electron-withdrawing groups (-OCF₃) highlights the tunability of this scaffold for optimizing drug-like properties.
- Synthetic Challenges : Crystallinity and solvent disorder issues in sulfonamide derivatives (e.g., ) underscore the importance of formulation strategies for indole-containing compounds.
Biological Activity
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid, a compound characterized by its indole and benzoic acid functional groups, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid typically involves the condensation of 1H-indole derivatives with appropriate amines and carboxylic acids. Various synthetic methods have been explored, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
Anti-inflammatory Properties
Research indicates that compounds related to 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid exhibit significant anti-inflammatory activity. In a study using the carrageenan-induced rat paw edema model, several derivatives demonstrated inhibition percentages ranging from 39.021% to 54.239% within 9 to 12 hours post-administration, suggesting a promising therapeutic potential comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The dual functional groups present in the molecule may enhance its interaction with cellular targets involved in cancer progression .
The proposed mechanism of action for 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid includes modulation of histone deacetylase (HDAC) activity, which plays a critical role in regulating gene expression through chromatin remodeling. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and downregulation of oncogenes .
Case Study 1: In Vivo Anti-inflammatory Activity
In a controlled experiment, rats were treated with varying doses of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid. The results indicated a dose-dependent reduction in paw swelling, confirming its efficacy as an anti-inflammatory agent. The study utilized histological analysis to assess tissue damage and inflammatory cell infiltration, demonstrating significant protective effects at higher doses.
Case Study 2: Antitumor Efficacy in Cell Lines
A series of in vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., PC3 prostate cancer cells). The findings revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 values around 10 µM), highlighting its potential as an anticancer therapeutic .
Comparative Analysis
The following table summarizes the biological activities of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid compared to similar compounds:
| Compound Name | Anti-inflammatory Activity (%) | Anticancer Activity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid | 39.021 - 54.239 | ~10 | HDAC inhibition, apoptosis induction |
| Indomethacin | Standard reference | N/A | COX inhibition |
| Indole-3-acetic acid | Moderate | Varies | Auxin-like effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid, and what critical parameters influence reaction yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-(1H-indol-3-yl)butanoic acid and 2-aminobenzoic acid. Carbodiimide coupling agents (e.g., EDC/HOBt) are effective, with reaction efficiency dependent on solvent choice (e.g., DMF or THF) and temperature (optimized at 0–25°C). Monitoring reaction progress via TLC or HPLC is essential to minimize side products like unreacted intermediates .
- Key Parameters : pH control during workup (e.g., acetic acid for neutralization) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) significantly impact yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use 1H NMR (DMSO-d₆, 400 MHz) to confirm the indole NH peak (~10.24 ppm) and aromatic protons (7.08–7.90 ppm). HRMS (e.g., m/z 463.18167 [M+H]⁺) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Cross-reference with synthetic intermediates (e.g., methyl ester derivatives) to resolve ambiguities .
Q. What solvent systems are optimal for crystallization to ensure high-purity isolates?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective for recrystallization. Adjusting pH to 5–6 with acetic acid during aqueous workup improves precipitation efficiency . For hydrophobic analogs, dichloromethane/hexane systems may be preferable .
Advanced Research Questions
Q. What strategies can enhance the solubility of this compound for in vitro biological assays?
- Methodological Answer : Derivatization of the benzoic acid moiety (e.g., methyl ester formation) improves aqueous solubility. Alternatively, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Solubility parameters (logP ~3.2) should be calculated via HPLC-based methods to guide formulation .
Q. How does structural modification of the indole ring affect biological activity, such as HDAC inhibition?
- Methodological Answer : Substitutions at the indole C5 position (e.g., fluorine or benzyl groups) enhance binding to HDAC enzymes. SAR studies show that electron-withdrawing groups increase inhibitory potency by 2–3 fold. Use docking simulations (PDB: 4LX8) to predict interactions and validate with enzymatic assays .
Q. What analytical techniques resolve conflicting spectral data during structural elucidation?
- Methodological Answer : Conflicting NOESY or COSY signals can arise from rotational isomers. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. For absolute configuration, X-ray crystallography (e.g., Cu-Kα radiation, 293 K) provides unambiguous resolution, as demonstrated for analogous indole derivatives .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer : Replace metabolically labile groups (e.g., ester linkages) with bioisosteres like amides or ethers. Introduce methyl groups at the butanamido chain to block CYP450 oxidation. Validate stability via microsomal assays (human liver microsomes, NADPH cofactor) and compare half-lives .
Data Contradiction and Resolution
Q. How should discrepancies in biological assay results (e.g., IC₅₀ variability) be addressed?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound stability under assay conditions (e.g., pre-incubation in DMEM at 37°C). Use dose-response curves with triplicate measurements to identify outliers. Cross-validate with orthogonal assays (e.g., Western blotting for HDAC inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
